molecular formula C10H12BrClO B8183532 2-Bromo-1-chloro-3-isobutoxybenzene

2-Bromo-1-chloro-3-isobutoxybenzene

Cat. No.: B8183532
M. Wt: 263.56 g/mol
InChI Key: QFGUKWDPQJEHJV-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-3-isobutoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and isobutoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-chloro-3-isobutoxybenzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction, where a benzene ring is substituted with bromine and chlorine atoms. The isobutoxy group can be introduced through an etherification reaction. Specific reaction conditions, such as the use of catalysts and solvents, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment. The process typically includes steps such as the preparation of intermediates, purification, and quality control to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-chloro-3-isobutoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, bases, and solvents like toluene or ethanol. Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, in a substitution reaction, the product will have a different functional group replacing the bromine or chlorine atom.

Scientific Research Applications

2-Bromo-1-chloro-3-isobutoxybenzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of halogenated aromatics with biological systems.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-3-isobutoxybenzene involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the isobutoxy group can influence the compound’s solubility and reactivity. The pathways involved in its mechanism of action depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-3-chlorobenzene
  • 1-Bromo-4-chlorobenzene

Uniqueness

2-Bromo-1-chloro-3-isobutoxybenzene is unique due to the presence of the isobutoxy group, which distinguishes it from other bromochlorobenzenes

Properties

IUPAC Name

2-bromo-1-chloro-3-(2-methylpropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO/c1-7(2)6-13-9-5-3-4-8(12)10(9)11/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGUKWDPQJEHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C(=CC=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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